8-[(5-chloro-3-methyl-1H-indol-2-yl)methyl]-2-ethyl-2,8-diazaspiro[4.5]decan-3-one
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Description
8-[(5-chloro-3-methyl-1H-indol-2-yl)methyl]-2-ethyl-2,8-diazaspiro[4.5]decan-3-one is a useful research compound. Its molecular formula is C20H26ClN3O and its molecular weight is 359.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 359.1764402 g/mol and the complexity rating of the compound is 505. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antihypertensive Activity
Research indicates that certain 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, including derivatives similar to the queried compound, exhibit significant antihypertensive activity. These compounds, especially those with specific substitutions at the 8 position, showed promising results in lowering blood pressure and acting as alpha-adrenergic blockers in animal models (Caroon et al., 1981).
Tachykinin NK2 Receptor Antagonists
Another study explored 2-(5-fluoro-1H-indol-3-yl)ethyl spiropiperidines, closely related to the requested compound, for their role as tachykinin NK2 receptor antagonists. These compounds displayed significant binding affinity and antagonist activity in respiratory systems, suggesting potential applications in treating bronchoconstriction (Smith et al., 1995).
ORL1 (orphanin FQ/nociceptin) Receptor Agonists
Further research found derivatives of 1,3,8-triazaspiro[4.5]decan-4-one to be high-affinity ligands for the human ORL1 (orphanin FQ/nociceptin) receptor. These compounds, with modifications similar to the queried chemical, behaved as full agonists in biochemical assays, indicating their potential in targeting the ORL1 receptor (Röver et al., 2000).
Crystallographic Studies
Crystallographic analysis of compounds with a similar structure to the queried compound revealed their molecular arrangement, offering insights into their chemical interactions and potential applications in material science and drug design (Rohlíček et al., 2010).
Muscarinic Agonists
A series of spirooxazolidine-2,4-dione derivatives, structurally akin to the compound , were evaluated as cholinergic agents. Some of these derivatives demonstrated muscarinic activity, suggesting their potential use in designing new muscarinic agonists for treating dementia (Tsukamoto et al., 1993).
Properties
IUPAC Name |
8-[(5-chloro-3-methyl-1H-indol-2-yl)methyl]-2-ethyl-2,8-diazaspiro[4.5]decan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClN3O/c1-3-24-13-20(11-19(24)25)6-8-23(9-7-20)12-18-14(2)16-10-15(21)4-5-17(16)22-18/h4-5,10,22H,3,6-9,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCGJMVQQXQSQMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCN(CC2)CC3=C(C4=C(N3)C=CC(=C4)Cl)C)CC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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